molecular formula C17H12FNO3 B11836928 2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 446-77-5

2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B11836928
CAS No.: 446-77-5
M. Wt: 297.28 g/mol
InChI Key: PYSPJMXCBQCLGD-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative under cyclization conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and methoxy groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the fluorine and methoxy substituents.

    5-Fluoroquinoline-4-carboxylic acid: Lacks the methoxy group.

    2-Methoxyquinoline-4-carboxylic acid: Lacks the fluorine group.

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

446-77-5

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H12FNO3/c1-22-16-7-6-10(18)8-13(16)15-9-12(17(20)21)11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,20,21)

InChI Key

PYSPJMXCBQCLGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Origin of Product

United States

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